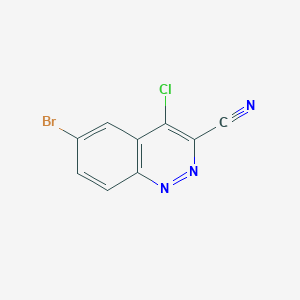
6-Bromo-4-chlorocinnoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chlorocinnoline-3-carbonitrile: is a heterocyclic compound with the molecular formula C9H3BrClN3 . It is a derivative of cinnoline, a bicyclic compound consisting of a benzene ring fused to a pyridazine ring. The presence of bromine, chlorine, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chlorocinnoline-3-carbonitrile typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4-chlorocinnoline with bromine in the presence of a suitable solvent and catalyst. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted cinnoline derivatives
- Oxidized or reduced forms of the original compound
- Cyclized heterocyclic compounds
科学的研究の応用
Chemistry: 6-Bromo-4-chlorocinnoline-3-carbonitrile is used as a building block in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It may serve as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and agrochemicals. Its derivatives may also find applications in the development of electronic materials.
作用機序
The mechanism of action of 6-Bromo-4-chlorocinnoline-3-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and nitrile groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
6-Bromo-4-chlorocinnoline: Lacks the nitrile group, making it less versatile in certain reactions.
6-Bromo-4-chloroquinoline: Contains a quinoline ring instead of a cinnoline ring, leading to different chemical properties and applications.
4-Chloro-6-bromocinnoline: Similar structure but may have different reactivity due to the position of substituents.
Uniqueness: 6-Bromo-4-chlorocinnoline-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential applications. The combination of bromine, chlorine, and nitrile groups in a cinnoline framework provides a versatile platform for chemical modifications and the development of new compounds with diverse properties.
特性
分子式 |
C9H3BrClN3 |
|---|---|
分子量 |
268.50 g/mol |
IUPAC名 |
6-bromo-4-chlorocinnoline-3-carbonitrile |
InChI |
InChI=1S/C9H3BrClN3/c10-5-1-2-7-6(3-5)9(11)8(4-12)14-13-7/h1-3H |
InChIキー |
ANVLGPDURWZWIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C(N=N2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


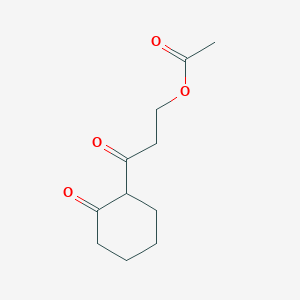

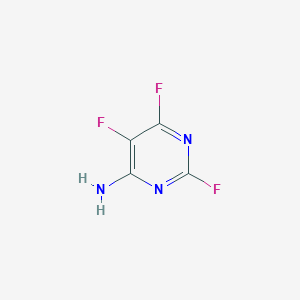
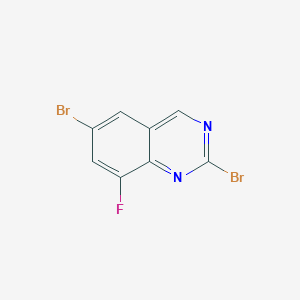



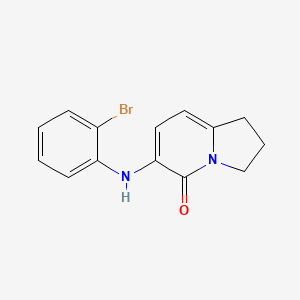
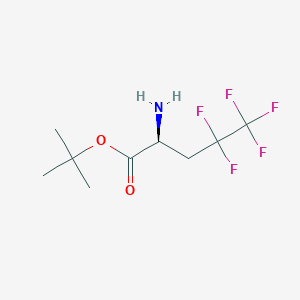
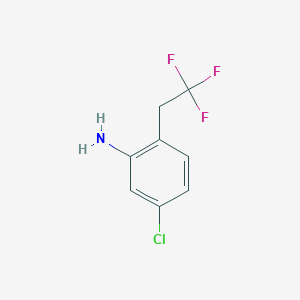


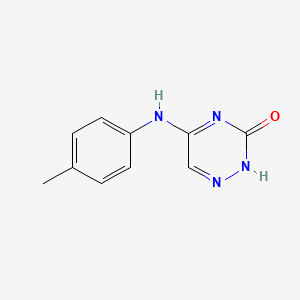
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
